![molecular formula C20H21N3O2 B10815159 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its ability to inhibit the catalytic domain of ATRD1, with an IC50 value of 140nM . This compound is studied extensively for its potential therapeutic applications and its role in various biochemical pathways.
Analyse Chemischer Reaktionen
CHEMBL3092544 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions could result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
CHEMBL3092544 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of specific inhibitors on biochemical pathways. In biology, it is utilized to investigate cellular processes and the role of specific proteins in disease states. In medicine, CHEMBL3092544 is explored for its potential therapeutic effects, particularly in targeting diseases related to the ATRD1 pathway . Additionally, it has industrial applications in the development of new drugs and biochemical assays.
Wirkmechanismus
The mechanism of action of CHEMBL3092544 involves the inhibition of the catalytic domain of ATRD1. This inhibition disrupts the normal function of ATRD1, leading to alterations in biochemical pathways and cellular processes. The molecular targets and pathways involved include specific proteins and enzymes that are critical for cellular function and disease progression .
Vergleich Mit ähnlichen Verbindungen
CHEMBL3092544 can be compared with other similar compounds that inhibit the ATRD1 pathway. Some of these similar compounds include CHEMBL1168 and CHEMBL221959, which also target specific biochemical pathways and have therapeutic potential
Eigenschaften
Molekularformel |
C20H21N3O2 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylpropyl]propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-16(14-8-4-3-5-9-14)22-19(24)13-12-18-21-17-11-7-6-10-15(17)20(25)23-18/h3-11,16H,2,12-13H2,1H3,(H,22,24)(H,21,23,25)/t16-/m0/s1 |
InChI-Schlüssel |
YAXDRRKYLDEMKO-INIZCTEOSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.